7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one
Description
This compound belongs to the chromen-4-one (flavone) family, characterized by a bicyclic core structure. Its molecular formula is C23H25N2O4, with a molecular weight of 407.46 g/mol (estimated based on structural analogs in ). Key structural features include:
- 2-Methoxyphenyl substituent at position 3, introducing steric and electronic effects.
- 4-Methylpiperazinylmethyl group at position 8, enhancing solubility and interaction with biological targets via its tertiary amine.
The compound’s synthesis likely involves Mannich reactions or nucleophilic substitutions, as inferred from related compounds in , and 10.
Properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23-9-11-24(12-10-23)13-17-19(25)8-7-16-21(26)18(14-28-22(16)17)15-5-3-4-6-20(15)27-2/h3-8,14,25H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAMGQQQXIDWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one, a complex organic compound, has garnered attention for its potential biological activities due to its unique chromenone structure. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 380.4 g/mol. The structure includes a hydroxyl group, a methoxyphenyl group, and a piperazine moiety, which are crucial for its biological interactions .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : It has been shown to scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases.
- Neuroprotective Effects : The compound demonstrates significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. For instance, it has been reported that certain derivatives exhibit IC50 values lower than those of established drugs like rivastigmine .
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound’s ability to inhibit AChE and BuChE suggests it may enhance cholinergic neurotransmission, which is beneficial in treating cognitive decline .
- Modulation of Receptor Functions : Interaction with various receptors could influence signaling pathways involved in neurodegeneration and cancer progression.
- Antioxidant Pathways : Its antioxidant properties likely stem from the ability to donate electrons or hydrogen atoms to free radicals, thus neutralizing them.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Hydroxyflavone | Lacks piperazine; has only hydroxyl groups | Known for strong antioxidant properties |
| 7-Hydroxycoumarin | Similar chromenone core; fewer substituents | Exhibits anticoagulant activity |
| 5-Methoxyflavone | Contains methoxy groups; lacks piperazine | Potential anti-inflammatory effects |
The combination of diverse functional groups in this compound contributes to its distinctive biological profile, making it a valuable candidate for further research and potential therapeutic applications .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's derivatives. For example:
- Synthesis of Derivatives : Researchers have synthesized various derivatives to enhance biological activity. Some derivatives have shown improved inhibition of AChE and BuChE compared to the parent compound .
- In Vitro Studies : In vitro assays demonstrate significant neuroprotective effects against Aβ aggregation, with some derivatives showing up to 76% inhibition at specific concentrations .
- Toxicity Assessments : Preliminary toxicity assessments indicate that certain derivatives possess low cytotoxicity while maintaining their biological efficacy .
Comparison with Similar Compounds
Substituent Variations at Position 3
- User Compound : 2-Methoxyphenyl group (electron-donating, meta-substituted).
- Compound 2j (): 4-Methoxyphenyl group (para-substituted).
- Compound 11a () : 2-Methoxyphenyl with acetoxy groups. Acetylation at positions 5 and 8 reduces polarity, as seen in its higher melting point (116–118°C) compared to hydroxylated analogs .
Substituent Variations at Position 8
- User Compound : 4-Methylpiperazinylmethyl group (basic, enhances water solubility).
- Compound 9a () : 4-Methylpiperazinylmethyl at position 6 instead of 8. Positional isomerism affects spatial orientation, as evidenced by its lower yield (9.9%) and distinct NMR shifts .
- Compound 2t () : 2-Methylpiperidinylmethyl group. Piperidine lacks the piperazine’s secondary amine, reducing basicity and hydrogen-bonding capacity .
- Compound 15 () : 4-Ethylpiperazinylmethyl with a trifluoromethyl group at position 2. The trifluoromethyl group increases lipophilicity (logP) and metabolic resistance .
Core Modifications
- Compound 10c () : Bis(4-methylpiperazinylmethyl) groups at positions 6 and 8. Dual substitutions increase molecular weight (C29H35N4O5, ~531.62 g/mol) and complexity, reflected in its low yield (22.4%) .
- Compound 17 (): Benzimidazole substituent at position 3.
Physicochemical and Spectroscopic Data
Key Research Findings
- Synthetic Challenges : Piperazinylmethyl derivatives (e.g., user compound) often exhibit lower yields (<25%) compared to piperidinyl analogs due to steric hindrance during alkylation ().
- Spectroscopic Trends : The 7-hydroxy group in chromen-4-ones typically shows a downfield shift in ¹H NMR (δ 10–12 ppm), while piperazinyl protons resonate at δ 2.3–3.5 ppm ().
- Biological Implications : Piperazine-containing analogs demonstrate improved solubility and receptor affinity, as seen in H3R antagonism studies ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
